molecular formula C11H11F4N B13119446 6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13119446
M. Wt: 233.20 g/mol
InChI Key: DMGXYIXXMUEWES-UHFFFAOYSA-N
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Description

6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of organic molecules. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural features, which combine both fluorine and trifluoromethyl groups in a tetrahydronaphthalene framework. This unique combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11F4N/c12-8-5-4-6-7(2-1-3-9(6)16)10(8)11(13,14)15/h4-5,9H,1-3,16H2

InChI Key

DMGXYIXXMUEWES-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)F)C(F)(F)F)N

Origin of Product

United States

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